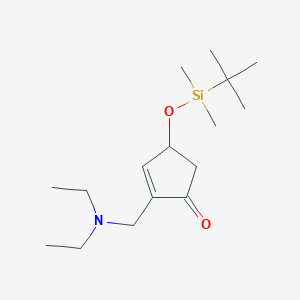

4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone

Description

Properties

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxy-2-(diethylaminomethyl)cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO2Si/c1-8-17(9-2)12-13-10-14(11-15(13)18)19-20(6,7)16(3,4)5/h10,14H,8-9,11-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPOKNWIWRACBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(CC1=O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies

The cyclopentenone scaffold is typically constructed via electrocyclization or Claisen condensation . For example, 4π electrocyclization of dienyl ketones under base-free conditions enables efficient formation of the conjugated enone system. This method avoids acidic conditions, preserving acid-sensitive functional groups such as tert-butyldimethylsilyl (TBS) ethers.

Introduction of the Diethylaminomethyl Group

The diethylaminomethyl moiety at the 2-position is introduced via Mannich reaction or nucleophilic alkylation . In a Mannich-type approach, cyclopentenone reacts with diethylamine and formaldehyde under mild basic conditions to yield the aminomethylated product. Alternatively, bromination of a pre-existing methyl group followed by displacement with diethylamine provides the target substituent.

Hydroxy Group Protection and Silylation

TBS Protection of the 4-Hydroxy Group

The hydroxyl group at the 4-position is protected as a TBS ether using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole or DMAP. For instance, treatment of 4-hydroxy-2-((diethylamino)methyl)cyclopent-2-enone with TBSCl in dichloromethane at 0–25°C achieves near-quantitative protection. This step is critical for preventing undesired side reactions during subsequent synthetic steps.

Table 1: Silylation Conditions and Yields

| Substrate | Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 4-Hydroxycyclopent-2-enone | TBSCl, imidazole | DCM | 0–25°C | 98% | |

| 4-Hydroxy-2-methylcyclopentenone | TBSCl, DMAP | THF | RT | 95% |

Reduction and Stereochemical Control

Ketone Reduction to Alcohol Intermediates

Selective reduction of the cyclopentenone ketone to an alcohol is achieved using sodium borohydride (NaBH₄) or diisobutylaluminium hydride (DIBAH) . For example, NaBH₄ in tetrahydrofuran (THF)/ethanol at 10°C reduces the ketone to a secondary alcohol with 56% yield, though this method may require subsequent pH adjustments to isolate the product. DIBAH in toluene/cyclohexanol at room temperature offers superior stereoselectivity, favoring the (2S,3S)-diastereomer in 68% yield.

Asymmetric Reduction Catalysts

Chiral catalysts such as aluminum isopropoxide enable enantioselective reductions. Refluxing the ketone precursor with aluminum isopropoxide in isopropyl alcohol for 3 hours affords the (1S,2S)-configured alcohol in 80% yield. This method is scalable and minimizes racemization during workup.

Integrated Synthetic Routes

Route 1: Sequential Protection and Alkylation

Route 2: Reductive Amination and Silylation

-

Bromination : 2-Methylcyclopentenone treated with N-bromosuccinimide (NBS).

Challenges and Byproduct Mitigation

Diastereomer Formation

Reduction steps often produce diastereomeric mixtures , such as (2R,3S) and (2S,3S) isomers. Chromatographic separation or crystallization from ethyl acetate/hexane resolves these, achieving diastereomeric ratios up to 95:5.

Hydrolysis of TBS Ethers

The TBS group is susceptible to hydrolysis under acidic conditions. Neutral workup protocols (e.g., using pH 6.5 buffers) prevent premature deprotection.

Industrial-Scale Adaptations

Solvent Optimization

Replacing THF with toluene or ethyl acetate improves reaction safety and reduces costs. For example, DIBAH-mediated reductions in toluene achieve comparable yields (65–70%) while facilitating solvent recovery.

Continuous Flow Systems

Continuous electrocyclization in microreactors enhances throughput and reduces side reactions, enabling kilogram-scale production of the cyclopentenone core.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyclopentenone core to a cyclopentanol derivative.

Substitution: The tert-butyldimethylsilyloxy and diethylaminomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydride) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations, including:

- Formation of complex molecules : The TBDMS group can be removed under mild conditions, allowing for further functionalization of the cyclopentene moiety.

- Use in multi-step synthesis : It can be utilized as a building block in the synthesis of more complex organic compounds, particularly those used in medicinal chemistry.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities:

- Anticancer Activity : Preliminary studies have suggested that compounds derived from cyclopentene structures may possess anticancer properties. The diethylamino group can enhance bioactivity by improving solubility and cellular uptake.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, making them candidates for antibiotic development.

Material Science

Due to its silyl ether functionality, this compound can be explored for applications in materials science, particularly in:

- Silicone-based materials : Its incorporation into silicone polymers can enhance thermal stability and mechanical properties.

- Coatings and adhesives : The compound may be utilized in formulations requiring improved adhesion and durability.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing novel anticancer agents utilized 4-((tert-butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone as a precursor. The researchers modified the cyclopentene ring to develop derivatives that demonstrated significant cytotoxicity against cancer cell lines. The study highlighted the importance of the TBDMS group in facilitating the synthesis of these derivatives through selective deprotection methods.

Case Study 2: Development of Antimicrobial Compounds

Another research effort explored the antimicrobial properties of derivatives synthesized from this compound. The study tested various analogs against Gram-positive and Gram-negative bacteria, revealing promising results for specific derivatives that exhibited strong inhibitory effects on bacterial growth. This work underscores the potential application of this compound in developing new antibiotics.

Mechanism of Action

The mechanism of action for 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone involves its interaction with molecular targets through its functional groups. The tert-butyldimethylsilyloxy group can protect reactive sites during chemical reactions, while the diethylaminomethyl group can participate in nucleophilic or electrophilic interactions. The cyclopentenone core provides a versatile scaffold for further modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and functional groups of the target compound with analogs from the evidence:

Key Observations :

- The target compound uniquely combines a cyclopentenone core with both a silyl ether and a tertiary amine, enabling dual reactivity (e.g., nucleophilic amine and electrophilic enone).

- Cyclohexenone analogs (e.g., ) exhibit similar silyl ether protection but differ in ring size, altering steric and electronic properties.

- Linear enones (e.g., ) lack the cyclic constraints of cyclopentenones, influencing conjugation and stability.

Target Compound (Inferred):

Silylation: Protection of a hydroxylated cyclopentenone precursor with TBDMSCl under basic conditions (NEt₃/DMAP in THF) .

Amination: Introduction of the diethylamino-methyl group via Mannich reaction or alkylation of a pre-existing methyl group.

Comparison with Analogs:

- Cyclopentenone Silylation: (±)-4-(tert-Butyldimethylsilyloxy)cyclopent-2-enone is synthesized via TBDMSCl protection of 4-hydroxycyclopent-2-enone in THF with NEt₃ and DMAP .

- Reduction Strategies: Cyclopentenols (e.g., ) are prepared using CeCl₃·7H₂O/NaBH₄, highlighting the role of lanthanides in stereoselective reductions.

- Linear Enones: 4-(tert-Butyldimethylsilyloxy)pent-3-en-2-one is synthesized via silylation of acetylacetone enol ethers .

Physicochemical Properties

- Hydrophobicity: The TBDMS group increases logP values compared to hydroxylated analogs (e.g., 4,5-dihydroxycyclopentenone in ).

- Basicity: The diethylamino group (pKa ~10-11) introduces pH-dependent solubility, unlike non-aminated analogs.

- Thermal Stability : Silyl ethers (e.g., ) are stable under neutral conditions but cleaved by fluoride ions or acidic media.

Biological Activity

4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The compound has the molecular formula and features a cyclopentene core modified with a tert-butyldimethylsilyl (TBDMS) ether and a diethylamino group. The presence of these functional groups contributes to its chemical stability and reactivity, which are crucial for its biological interactions.

Mechanisms of Biological Activity

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can act as inhibitors for various enzymes, particularly those involved in metabolic pathways. The TBDMS group can enhance lipophilicity, potentially allowing for better membrane penetration and enzyme interaction.

- Cytotoxicity : Research indicates that derivatives of cyclopentene compounds exhibit selective cytotoxicity against cancer cell lines. The diethylamino group may play a role in modulating this activity by influencing the compound's interaction with cellular targets.

- Antimicrobial Activity : Some studies have reported antimicrobial properties associated with similar silyl ethers, suggesting that this compound could also exhibit such effects, although specific data on this compound remains limited.

Case Study 1: Cytotoxic Effects

A study conducted on cyclopentene derivatives revealed that certain modifications could lead to enhanced cytotoxic effects against breast cancer cell lines. The presence of the diethylamino group was found to increase cellular uptake, thereby enhancing the overall efficacy of the compound.

Case Study 2: Enzyme Interaction

In vitro assays demonstrated that related compounds could inhibit fatty acid synthase (FASN), a key enzyme in lipid metabolism. This inhibition leads to reduced lipid synthesis in cancer cells, suggesting potential applications in cancer therapy.

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the established synthetic routes for 4-((tert-butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone?

The synthesis typically involves sequential functionalization of the cyclopentenone core. Key steps include:

- Silylation : Introducing the tert-butyldimethylsilyl (TBS) group via silyl ether formation under anhydrous conditions, often using tert-butyldimethylsilyl chloride (TBSCl) and a base like imidazole in DMF or dichloromethane .

- Aminomethylation : The diethylamino methyl group is introduced via Mannich-type reactions, employing diethylamine, formaldehyde, and a catalytic acid (e.g., HCl) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating the product .

Basic: What is the role of the tert-butyldimethylsilyl (TBS) group in this compound?

The TBS group acts as a protecting group for hydroxyl or enolizable ketone functionalities:

- Stability : It prevents unwanted side reactions (e.g., oxidation, nucleophilic attack) during multi-step syntheses .

- Steric Shielding : The bulky tert-butyl group hinders sterically sensitive reactions, directing regioselectivity in subsequent transformations .

- Deprotection : The TBS group can be selectively removed using fluoride sources like tetrabutylammonium fluoride (TBAF) .

Advanced: How can stereochemical challenges during synthesis be addressed?

Stereochemical control is critical for enantioselective applications. Strategies include:

- Chiral Auxiliaries : Use of enantiopure starting materials or chiral catalysts (e.g., Evans’ oxazolidinones) to induce asymmetry .

- Kinetic Resolution : Selective crystallization or enzymatic resolution to isolate desired stereoisomers .

- Spectroscopic Validation : Confirm stereochemistry via NOESY NMR or X-ray crystallography (if crystalline) .

Advanced: What analytical techniques are recommended for structural confirmation?

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

- X-ray Diffraction : For crystalline derivatives, single-crystal XRD provides unambiguous structural data .

Advanced: How do structural analogs of this compound differ in reactivity or biological activity?

Comparative studies of analogs (e.g., silyl ethers, amino-methylated enones) reveal:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the cyclopentenone ring increase electrophilicity, enhancing reactivity in Michael additions .

- Steric Effects : Bulkier silyl groups (e.g., triisopropylsilyl) reduce reaction rates in nucleophilic substitutions .

- Biological Activity : The diethylamino group enhances solubility and may interact with biological targets (e.g., enzymes, receptors) via hydrogen bonding or cationic interactions .

Data Contradiction: How should discrepancies in reported reaction yields be resolved?

Yield variations may arise from:

- Reagent Purity : Ensure anhydrous solvents and high-purity starting materials (validate via GC-MS or HPLC) .

- Oxygen/Moisture Sensitivity : Use Schlenk techniques for air-sensitive steps (e.g., silylation) .

- Analytical Methods : Cross-validate yields using quantitative NMR or internal standards .

- Replication : Reproduce conditions from conflicting studies to identify critical parameters (e.g., temperature, stirring rate) .

Advanced: What applications does this compound have in natural product synthesis?

It serves as a key intermediate in alkaloid synthesis:

- Divinylcyclopropane Rearrangements : The TBS-protected enone participates in thermal or catalytic rearrangements to form bicyclic frameworks (e.g., ergot alkaloid precursors) .

- Cross-Coupling Reactions : The diethylamino group facilitates Pd-catalyzed couplings for constructing complex heterocycles .

Advanced: How can computational methods optimize reaction pathways for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.